3-Pyrazol-1-yl-L-alanine 2HCl

描述

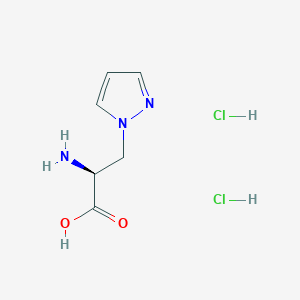

3-Pyrazol-1-yl-L-alanine 2HCl: is a synthetic amino acid derivative. It is characterized by the presence of a pyrazole ring attached to the alanine backbone. The compound is often used in various scientific research applications due to its unique structural properties and reactivity.

作用机制

Target of Action

The primary target of 3-Pyrazol-1-yl-L-alanine 2HCl is believed to be the enzyme aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, playing a crucial role in protein degradation and turnover.

Mode of Action

This compound is thought to bind to the active site of the enzyme aminopeptidase . This binding inhibits the breakdown of peptides into amino acids, effectively acting as an inhibitor of the enzyme .

Biochemical Pathways

The compound is involved in the metabolism of amino acids and peptides . By inhibiting aminopeptidase, it affects the normal degradation and turnover of proteins. This can have downstream effects on various biochemical pathways that rely on these processes.

Result of Action

The inhibition of aminopeptidase by this compound can lead to an accumulation of peptides that would otherwise be broken down into amino acids . This can affect various cellular processes, including protein synthesis and degradation, signal transduction, and cell growth and differentiation.

生化分析

Biochemical Properties

The role of 3-Pyrazol-1-yl-L-alanine 2HCl in biochemical reactions is quite significant. It serves as an intermediate compound in synthesizing peptides and other amino acid derivatives . Furthermore, it acts as a reagent in organic synthesis and facilitates the examination of enzyme-catalyzed reactions . Although the precise mechanism of action for this compound remains unclear, it is believed to interact with multiple proteins and enzymes involved in amino acid and peptide metabolism . Specifically, it is thought to bind to the active site of the enzyme aminopeptidase, inhibiting the breakdown of peptides into amino acids .

Molecular Mechanism

The molecular mechanism of this compound is not entirely clear. It is believed to interact with multiple proteins and enzymes involved in amino acid and peptide metabolism . Specifically, it is thought to bind to the active site of the enzyme aminopeptidase, inhibiting the breakdown of peptides into amino acids .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazol-1-yl-L-alanine 2HCl typically involves the reaction of L-serine with pyrazole in the presence of a suitable catalyst. The reaction is catalyzed by pyrazolylalanine synthase, an enzyme that facilitates the formation of the pyrazole ring on the alanine backbone . The reaction conditions generally include a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fermentation processes where the enzyme pyrazolylalanine synthase is used to catalyze the reaction. The product is then purified through crystallization and other separation techniques to achieve the desired purity levels.

化学反应分析

Types of Reactions

3-Pyrazol-1-yl-L-alanine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives and oxo compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

3-Pyrazol-1-yl-L-alanine 2HCl has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other amino acid derivatives.

Biology: Acts as a model compound for studying enzyme-catalyzed reactions and amino acid metabolism.

Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.

Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.

相似化合物的比较

Similar Compounds

- 3-(1H-Pyrazol-1-yl)-L-alanine

- Beta-Pyrazol-1-ylalanine

Uniqueness

3-Pyrazol-1-yl-L-alanine 2HCl is unique due to its specific structural configuration, which includes the pyrazole ring attached to the alanine backbone. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .

生物活性

3-Pyrazol-1-yl-L-alanine 2HCl, also known as L-β-(1-pyrazolyl)alanine, is a non-proteinogenic amino acid derivative that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a pyrazole ring attached to the alpha carbon of L-alanine, which imparts distinctive electronic and steric properties. Research into its biological activity reveals promising avenues for therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C6H9N3O2·2HCl, indicating that it exists as a hydrochloride salt, which enhances its solubility and stability in biological environments. The presence of the pyrazole moiety distinguishes it from standard amino acids, making it an intriguing subject for biochemical research.

Enzyme Inhibition

Research indicates that 3-Pyrazol-1-yl-L-alanine exhibits potential enzyme inhibition capabilities. Its structure allows for interactions with various biological targets, suggesting that it may act as a probe for studying enzyme mechanisms. Preliminary studies have shown that the compound can inhibit certain enzymatic activities, which may provide insights into its therapeutic roles .

Antimicrobial Properties

The compound has been identified in various organisms such as Daphnia pulex, Trypanosoma brucei, and Citrullus colocynthis, hinting at a possible role in natural biological processes. While specific antimicrobial activities of 3-Pyrazol-1-yl-L-alanine have not been extensively documented, related pyrazole derivatives have demonstrated significant antimicrobial effects against various pathogens .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Pyrazol-1-yl-L-alanine, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3-(Imidazol-1-yl)-L-alanine | Imidazole ring | Potential antifungal activity |

| 3-(Triazol-1-yl)-L-alanine | Triazole ring | Exhibits distinct biological activities |

| 3-(Pyridyl)-L-alanine | Pyridine ring | Known for different pharmacological profiles |

The presence of the pyrazole ring in 3-Pyrazol-1-yl-L-alanine imparts unique electronic and steric characteristics that differentiate it from imidazole or triazole derivatives, enhancing its utility in studying enzyme mechanisms and developing novel therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyrazole derivatives:

- Antimicrobial Activity : A study on a series of novel pyrazole derivatives showed promising antimicrobial properties against E. coli and S. aureus. The presence of specific functional groups was found to enhance their activity .

- Anti-inflammatory Effects : Research involving pyrazole derivatives has indicated anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives were tested against carrageenan-induced edema in animal models .

- Enzyme Inhibition Studies : A focus on enzyme inhibition revealed that some pyrazole derivatives could inhibit monoamine oxidase (MAO) isoforms, suggesting potential applications in treating neurological disorders .

Future Directions

The biological activity of 3-Pyrazol-1-yl-L-alanine remains an area ripe for exploration. Future research should focus on:

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound interacts with specific enzymes and biological pathways.

- Therapeutic Applications : Evaluating its efficacy in vivo as a therapeutic agent for conditions such as inflammation or microbial infections.

- Structural Modifications : Exploring how modifications to the pyrazole ring or other functional groups can enhance its biological activities.

属性

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)4-9-3-1-2-8-9;;/h1-3,5H,4,7H2,(H,10,11);2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBAAIZBLIXEOU-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。